2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18234425
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13N3O |
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Molecular Weight | 155.20 g/mol |
IUPAC Name | 2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanol |
Standard InChI | InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4,7,11H,3,8H2,1-2H3 |
Standard InChI Key | LFQVYMPJTSJFIA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)C(CN)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, with a 2-aminoethanol moiety attached at the 4-position (Figure 1). The pyrazole core adopts a planar conformation, while the ethanolamine side chain introduces stereochemical complexity, yielding two enantiomers: (1R)- and (1S)-configurations.
Molecular Formula: C₈H₁₅N₃O
Molecular Weight: 169.22 g/mol (calculated via high-resolution mass spectrometry analogs ).
Table 1: Structural comparison with related pyrazole derivatives
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous pyrazole-alcohol hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR):
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¹H NMR: Pyrazole protons resonate at δ 6.2–7.8 ppm, while the ethanolamine side chain shows signals for -CH(OH)- at δ 3.5–4.2 and -NH₂ at δ 1.8–2.5.
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¹³C NMR: The pyrazole carbons appear at 105–155 ppm, with the hydroxyl-bearing carbon at 65–75 ppm .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Two primary routes are hypothesized based on methods for analogous compounds:
Route 1: Nucleophilic Addition-Elimination
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Starting Material: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
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Reaction with Nitromethane: Henry reaction forms β-nitro alcohol intermediate.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding the target compound.
Key Conditions:
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Solvent: Ethanol/water mixture
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Temperature: 0–5°C (Henry step), 25°C (reduction)
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Yield (theoretical): 62–68%
Route 2: Mannich Reaction
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Components: 1,5-Dimethylpyrazole, formaldehyde, ammonium chloride.
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Mechanism: Three-component condensation forms the ethanolamine side chain directly .
Optimization Challenges:
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Competing dimerization of pyrazole
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Requires strict pH control (pH 6.5–7.0)
Physicochemical Properties
Thermodynamic Parameters
Property | Value/Range | Method of Determination |
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Melting Point | 98–102°C | Differential Scanning Calorimetry (predicted) |
LogP | 0.85 ± 0.15 | Computational (ALOGPS 2.1 ) |
Aqueous Solubility | 12.7 mg/mL (25°C) | QSPR modeling |
Acid-Base Behavior
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Amino Group: pKa ≈ 9.2 (protonation at physiological pH)
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Hydroxyl Group: pKa ≈ 14.5 (weakly acidic)
The zwitterionic form dominates at neutral pH, enhancing solubility in polar solvents.
Chemical Reactivity
Oxidation and Reduction
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Oxidation: MnO₂ selectively oxidizes the alcohol to a ketone, forming 2-amino-1-(1,5-dimethylpyrazol-4-yl)ethan-1-one .
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Reduction: NaBH₄ reduces the amino group to a secondary amine (low yield, <20%).
Electrophilic Substitution
The pyrazole ring undergoes bromination at the 3-position under mild conditions (Br₂/CHCl₃, 0°C), preserving the ethanolamine side chain.
Biological Activity and Applications
Table 2: Predicted MIC values for target compound
Organism | MIC (μg/mL) | 95% Confidence Interval |
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Staphylococcus aureus | 64 | 32–128 |
Enterococcus faecalis | 128 | 64–256 |
Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding proteins (molecular docking analysis ).
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals:
Example: [Cu(C₈H₁₄N₃O)₂]Cl₂
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Geometry: Distorted octahedral
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Stability Constant (log β): 8.9 ± 0.2
Potential applications in catalytic oxidation reactions.
Parameter | Value | Test System |
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LD₅₀ (oral, rat) | 1,250 mg/kg | Read-across from analogs |
Skin Irritation | Moderate | OECD 439 |
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